molecular formula C11H13N5 B14331490 N~2~-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 108540-98-3

N~2~-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14331490
CAS No.: 108540-98-3
M. Wt: 215.25 g/mol
InChI Key: YDXHADWRRKDQOF-UHFFFAOYSA-N
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Description

N~2~-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with a 2,6-dimethylphenyl group and two amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,6-dimethylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms in cyanuric chloride with the amino group from 2,6-dimethylaniline. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Scientific Research Applications

N~2~-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N2-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)chloroacetamide
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • Monoethylglycinexylidide

Uniqueness

N~2~-(2,6-Dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

108540-98-3

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-N-(2,6-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H13N5/c1-7-4-3-5-8(2)9(7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16)

InChI Key

YDXHADWRRKDQOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=NC(=N2)N

Origin of Product

United States

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